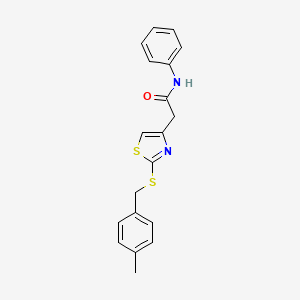
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide" is a derivative of N-phenylacetamide, which is a class of compounds known for their potential biological activities. This particular derivative contains a thiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, and is often incorporated into drugs due to its favorable electronic and steric properties that can enhance biological activity .
Synthesis Analysis
The synthesis of N-phenylacetamide derivatives, including those with a thiazole ring, typically involves the introduction of the thiazole moiety into the amide scaffold. The structures of these compounds are usually confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and HRMS. For example, the synthesis of a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was reported, demonstrating the versatility of the amide scaffold in producing compounds with potential antibacterial activities .
Molecular Structure Analysis
The molecular structure of N-phenylacetamide derivatives can be characterized by various techniques. For instance, X-ray diffraction techniques can be used to determine the crystal structure and unit cell dimensions, providing insight into the molecular conformation and intermolecular interactions. Hirshfeld surface analysis can further reveal the nature of these contacts .
Chemical Reactions Analysis
N-phenylacetamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a mercapto group can facilitate amidation reactions, while the presence of a cyano group can lead to diverse heterocyclic derivatives through reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attack . The reactivity of these compounds can be influenced by their electronic properties, which can be studied through methods like density functional theory (DFT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylacetamide derivatives can be determined through spectroscopic and analytical methods. The pKa values, which indicate the acidity of the compounds, can be measured using UV spectroscopy. These values provide information on the protonation sites within the molecule and can influence the compound's solubility and bioavailability . Additionally, the antimicrobial and antitumor activities of these compounds can be evaluated in vitro, providing a basis for their potential therapeutic applications .
Scientific Research Applications
Synthesis Methodologies
- Fused Thiazolo[3,2-a]pyrimidinones Synthesis : A study by Janardhan et al. (2014) outlines the use of 2-Chloro-N-phenylacetamide and related compounds as electrophilic building blocks for synthesizing thiazolo[3,2-a]pyrimidinone products (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : A study by Lu et al. (2020) indicates that derivatives of N-phenylacetamide with 4-arylthiazole moieties, similar in structure to the compound , show promising antibacterial activities against certain bacteria (Lu, Zhou, Wang, & Jin, 2020).
Antitumor Activity : A research by Karaburun et al. (2018) mentions the anticancer properties of similar alpha-acetamido-N-benzylacetamide derivatives, revealing significant activity against various cancer cell lines (Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018).
Molecular Docking Studies
- Analgesic Activity and Molecular Docking : Kumar et al. (2019) discuss the synthesis of 2-chloro-N,N-diphenylacetamide derivatives and their evaluation for analgesic activity. Molecular docking on COX enzymes suggests the potential of these compounds as analgesic agents (Kumar, Kumar, & Mishra, 2019).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der waals forces, and electrostatic interactions .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLZLQKLISRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)
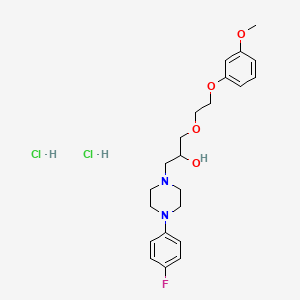

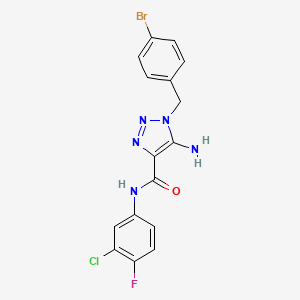
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)
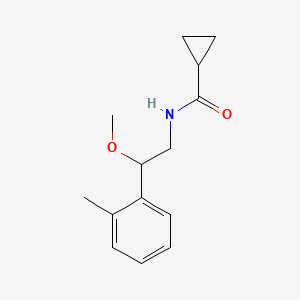
![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)


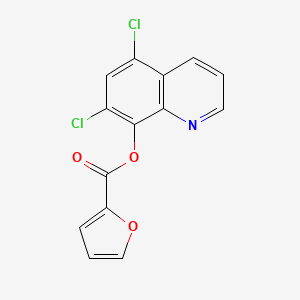
![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)
